1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose
Overview
Description
Synthesis Analysis
The synthesis of this compound and its analogs typically involves the protection of glucose or other sugar molecules to prevent undesired reactions at certain functional groups while allowing targeted chemical transformations at others. For example, the synthesis of 1,2-O-isopropylidene derivatives of glucofuranose as precursors for amphiphiles indicates the utility of such modifications in creating compounds with specific physical properties, such as liquid-crystalline behavior (Vanbaelinghem et al., 1998).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 1,2-O-(Ethane-1,2-diyl)-α-D-glucofuranose, has been characterized by crystallography, showing specific conformations and intermolecular hydrogen-bonding patterns that influence the compound's physical and chemical properties (Lebuis, Lee, & Perlin, 1996).
Chemical Reactions and Properties
Chemical reactions involving 1,2-O-cyclohexylidene-α-D-glucofuranose derivatives often include hydrolysis, as seen in the study of acid-catalysed hydrolysis of 1,2-O-alkylidene-α-d-glucofuranoses, indicating the stability and reactivity of these acetal-protected sugars under acidic conditions (Heeswijk, Goedhart, & Vliegenthart, 1977).
Physical Properties Analysis
The physical properties of such compounds can be significantly altered by their specific structural configurations. For example, the thermotropic and lyotropic liquid-crystalline properties of derivatives indicate the importance of molecular symmetry and substituent effects on physical behaviors (Vanbaelinghem et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the protective groups used in the synthesis of these compounds. Acid-catalyzed reactions, such as hydrolysis, showcase how protective groups like cyclohexylidene can be selectively removed or altered to yield specific products with desired functional groups (Heeswijk, Goedhart, & Vliegenthart, 1977).
Scientific Research Applications
Synthesis and Stereochemistry in Halogeno-D-Glucofuranose Compounds : 1,2-O-Cyclohexylidene-alpha-D-glucofuranose reacts with hexa-alkylphosphorous triamides to produce phosphites, which are further treated with halogens to afford halogeno-alpha-D-glucofuranose phosphorohalogenidates. These compounds undergo isomerization and their stereochemistry has been analyzed using NMR data (Kochetkov et al., 1976).
Reduction to Amino Sugars : It has been shown that azido sugars like 3-Azido-1,2:5,6-di-O-cyclohexylidene-3-deoxy-α-D-glucofuranose can be easily reduced to corresponding amino sugars using zinc dust in specific conditions (Ohrui & Emoto, 1969).
Cleavage of Acetal Protecting Groups in Sugar Derivatives : Research demonstrates the selective reaction of acetal protecting groups in sugars with Grignard reagents, including the treatment of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose (Kawana & Emoto, 1980).
Resolution of 1-Arylalkylamines Using Phthalate Glucofuranose Derivatives : New acidic resolving agents based on cyclohexylidene-α-D-glucofuranose derivatives have been developed for the resolution of 1-arylalkylamines, exploring the role of steric bulk in resolving agents (Mereyala et al., 2006).
Preparation of Anhydropentofuranosides and Anhydro-D-Glucofuranose : The Mitsunobu reaction is used to prepare various anhydropentofuranosides and 5,6-anhydro-D-glucofuranose, with structures confirmed by NMR spectroscopy and X-ray diffraction analysis (Schulze et al., 2005).
Chemoenzymatic Synthesis of Glucose Fatty Esters : This compound, followed by hydrolysis, has been used in the chemoenzymatic synthesis of glucose fatty esters at C-6, utilizing enzymatic esterification with various fatty acids (Redmann et al., 1997).
Asymmetric Synthesis of Optically Active Amines : The lithium aluminium hydride–3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex has been used for the asymmetric reduction of ketone oximes to yield optically active amines (Landor et al., 1974).
properties
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3/t8-,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIJXRQWFMLKAN-RMPHRYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC3(O2)CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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